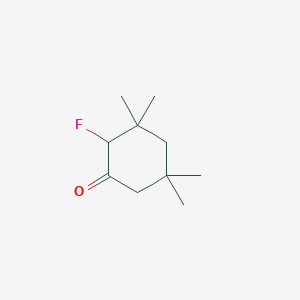

2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one

CAS No.: 37783-39-4

Cat. No.: VC18290371

Molecular Formula: C10H17FO

Molecular Weight: 172.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37783-39-4 |

|---|---|

| Molecular Formula | C10H17FO |

| Molecular Weight | 172.24 g/mol |

| IUPAC Name | 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-one |

| Standard InChI | InChI=1S/C10H17FO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3 |

| Standard InChI Key | SZZGHHZYWKBRIY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)C(C(C1)(C)C)F)C |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s backbone consists of a cyclohexane ring with a ketone group (C=O) at position 1 and fluorine at position 2. The 3,3,5,5-tetramethyl substitution imposes significant steric hindrance, locking the ring into a chair conformation. This rigidity reduces rotational freedom, as observed in structurally similar 2′-fluoro-substituted acetophenones, where fluorine’s electronegativity influences neighboring bond angles and dipole moments .

Electronic Effects of Fluorine

Fluorine’s strong electron-withdrawing nature polarizes the C–F bond, creating a dipole that alters the electron density of the cyclohexanone ring. In analogous systems, such as 2-fluoro-3-nitrobenzoic acid, fluorine stabilizes adjacent negative charges through inductive effects, enhancing thermal stability . For 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-one, this effect likely increases the ketone’s electrophilicity, making it more reactive toward nucleophilic additions.

Synthesis and Optimization

Retrosynthetic Analysis

-

Friedel-Crafts Acylation: Introducing the ketone group to a pre-fluorinated tetramethylcyclohexane precursor.

-

Oxidative Fluorination: Using reagents like Selectfluor® to fluorinate a tetramethylcyclohexanol intermediate, followed by oxidation to the ketone.

Challenges in Fluorination

Fluorination at the 2-position requires precise control to avoid over-halogenation. In the synthesis of 2-fluoro-3-nitrobenzoic acid, chromium trioxide-mediated oxidation under acidic conditions achieved selective fluorination . Similar conditions (e.g., H2SO4/NaClO3) could be adapted, though the tetramethyl groups may necessitate higher temperatures or prolonged reaction times.

Physicochemical Properties

Predicted LogP and Solubility

Using the XLOGP3 algorithm , the compound’s LogP is estimated at 2.1–2.5, indicating moderate lipophilicity. This aligns with trends in fluorinated cyclohexanones, where fluorine reduces LogP relative to non-fluorinated analogs. Aqueous solubility is expected to be low (<1 mg/mL), consistent with methyl-rich structures like methyl 2-fluoro-3-nitrobenzoate .

Thermal Stability

The tetramethyl groups enhance thermal stability by limiting conformational flexibility. Differential scanning calorimetry (DSC) of similar compounds, such as 2,4-difluoro-5-nitrobenzoic acid, shows decomposition temperatures above 200°C . For this derivative, decomposition likely occurs near 180–220°C, contingent on purity.

Applications and Biological Relevance

Pharmaceutical Intermediates

Fluorinated cyclohexanones are pivotal in drug design due to their metabolic stability and bioavailability. For example, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate serves as a precursor to protease inhibitors . The tetramethyl groups in 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-one could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics.

Agrochemical Uses

Fluorine’s ability to resist microbial degradation enhances pesticide longevity. Structural analogs like 2-fluoro-5-nitrobenzoic acid exhibit herbicidal activity , suggesting potential utility in crop protection.

Future Research Directions

-

Synthetic Methodologies: Develop catalytic fluorination techniques to improve yield and selectivity.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

-

Computational Modeling: Use DFT calculations to predict reactivity and optimize drug-likeness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume